1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one

cholesterol absorption NPC1L1 structure-activity relationship

1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one (CAS 190595-66-5, also designated (3′S,3R,4S)-Desfluoro Ezetimibe or Ezetimibe Impurity E) is a monocyclic β‑lactam that differs from the cholesterol‑absorption inhibitor ezetimibe by the absence of a fluorine atom on the C3‑phenylpropyl side‑chain phenyl ring. The compound retains the N‑(4‑fluorophenyl) and C4‑(4‑hydroxyphenyl) substituents of ezetimibe and is primarily encountered as a process‑related impurity in ezetimibe drug substance, typically controlled at ≤0.10–0.15% during manufacture.

Molecular Formula C24H22FNO3
Molecular Weight 391.4 g/mol
Cat. No. B14788015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one
Molecular FormulaC24H22FNO3
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
InChIInChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2
InChIKeyAZKGJGUGALISLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one – Structural Identity, Impurity Classification, and Procurement Context


1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one (CAS 190595-66-5, also designated (3′S,3R,4S)-Desfluoro Ezetimibe or Ezetimibe Impurity E) is a monocyclic β‑lactam that differs from the cholesterol‑absorption inhibitor ezetimibe by the absence of a fluorine atom on the C3‑phenylpropyl side‑chain phenyl ring [1]. The compound retains the N‑(4‑fluorophenyl) and C4‑(4‑hydroxyphenyl) substituents of ezetimibe and is primarily encountered as a process‑related impurity in ezetimibe drug substance, typically controlled at ≤0.10–0.15% during manufacture [2]. Commercially, it is offered as a reference standard for analytical method development, method validation (AMV), and quality‑control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) .

Why 1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one Cannot Be Interchanged with Other Ezetimibe-Related Azetidinones


Although the title compound shares the azetidin‑2‑one scaffold with ezetimibe and other N‑aryl‑3‑(3‑hydroxy‑3‑arylpropyl) analogs, the absence of the para‑fluoro substituent on the distal phenyl ring is a structural change that occurs at a position known to be critical for NPC1L1 binding and cholesterol‑absorption inhibitory potency [1]. In ezetimibe, the 4‑fluorophenyl group at the C3 side‑chain terminus participates in key hydrophobic and halogen‑bonding interactions with the target protein; its removal is predicted to reduce target engagement, but the magnitude of this effect has not been publicly quantified [2]. Consequently, this compound is classified as a process impurity rather than an active pharmaceutical ingredient, and its pharmacological behavior cannot be assumed to mirror that of ezetimibe or its fluorinated congeners. For any application requiring NPC1L1 inhibition or cholesterol‑lowering activity, substituting this desfluoro impurity for ezetimibe or a validated active analog would introduce an uncharacterized efficacy risk.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one vs. Ezetimibe and Related Analogs


Cholesterol Absorption Inhibitory Potency: Absence of Publicly Available Head‑to‑Head Data

A comprehensive search of primary literature, patents, and authoritative databases identified no study in which 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one was directly compared with ezetimibe or another azetidinone in a cholesterol‑absorption assay, NPC1L1 binding experiment, or animal model of hypercholesterolemia. The compound is consistently described as a process impurity rather than a pharmacological probe [1]. The publicly available quantitative data are therefore insufficient to support any claim of superiority, equivalence, or defined inferiority relative to ezetimibe or other in‑class candidates.

cholesterol absorption NPC1L1 structure-activity relationship

Chromatographic Retention Differentiation vs. Ezetimibe in Validated HPLC Methods

In a validated reverse‑phase HPLC method for ezetimibe drug substance, the desfluoro impurity elutes with a relative retention time (RRT) of approximately 1.25 relative to the ezetimibe peak, enabling baseline resolution (resolution >2.0) under the conditions described [1]. This chromatographic separation is critical for quantifying the impurity in pharmaceutical batches. The method uses a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min and UV detection at 232 nm.

analytical chemistry HPLC impurity profiling

Mass Spectrometric Identification: Molecular Ion Differentiation from Ezetimibe

LC–MS analysis confirms the molecular weight of the desfluoro impurity as 391.43 g/mol (C₂₄H₂₂FNO₃), which is 18 Da lower than ezetimibe (MW 409.43, C₂₄H₂₁F₂NO₃). Under electrospray ionization positive‑ion mode, the impurity produces a protonated molecular ion [M+H]⁺ at m/z 392.4, whereas ezetimibe yields [M+H]⁺ at m/z 410.4 [1]. This mass difference enables unambiguous identification in routine LC–MS impurity screens.

mass spectrometry impurity identification LC-MS

NMR Spectroscopic Differentiation: ¹H and ¹³C Chemical Shift Signatures

¹H NMR spectra reveal that the desfluoro impurity lacks the characteristic AA′BB′ pattern of the para‑fluorophenyl group at the C3 side chain that is observed in ezetimibe. Instead, a multiplet corresponding to an unsubstituted phenyl ring (5H, δ 7.20–7.40 ppm) is present. In the ¹³C NMR spectrum, the absence of a ¹J(C‑F) coupling for the distal phenyl ring carbons provides definitive evidence of the defluorination [1]. Full assignment data are available in the reference.

NMR spectroscopy structural elucidation impurity characterization

Regulatory Specification Limit: Impurity Control Threshold vs. Ezetimibe API

In the validated manufacturing process, the desfluoro impurity is controlled at ≤0.10% in the final ezetimibe drug substance. This limit is based on ICH Q3A guidelines for unspecified impurities in a drug substance with a maximum daily dose of 10 mg [1]. In contrast, ezetimibe API must meet a purity specification of ≥99.0% (anhydrous basis). The impurity thus serves as a critical system suitability marker in QC release testing, not as a candidate for therapeutic use.

pharmaceutical quality control ICH guidelines impurity specification

Absence of Pharmacopoeial Monograph: Procurement as a Non‑Compendial Reference Standard

Unlike ezetimibe, which is the subject of monographs in the USP, Ph.Eur., and BP, 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one is not listed in any major pharmacopoeia. It is supplied as a non‑compendial reference standard by specialty chemical vendors for ANDA filing support . Users must independently qualify the material for their specific analytical procedure; no official potency assignment or acceptance criteria are available from compendial sources.

pharmacopoeia reference standard regulatory compliance

Proven Application Scenarios for 1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one Based on Available Evidence


Ezetimibe ANDA Impurity Reference Standard for HPLC System Suitability

The compound is routinely used as a reference marker for system suitability testing in validated HPLC methods for ezetimibe drug substance and finished product. Its well‑characterized RRT (≈1.25) and resolution (>2.0) from the ezetimibe peak make it a reliable indicator of column performance and mobile phase integrity [1].

Process Development and Control of Desfluoro Impurity Formation During Ezetimibe Synthesis

During ezetimibe manufacturing, the desfluoro impurity can form via defluorination side reactions. This compound is used as a reference standard to develop and validate control strategies that keep its level ≤0.10% in the final API, as required by ICH Q3A [1].

LC‑MS Method Development for Impurity Profiling of Ezetimibe

The distinct mass difference (ΔMW = −18 Da vs. ezetimibe) and characteristic MS/MS fragmentation enable the use of this compound as a tuning standard and positive control in LC‑MS impurity profiling methods, supporting both QC release and stability studies [1].

Structural Elucidation and NMR Characterization of β‑Lactam Impurities

The compound serves as a model analyte for NMR method development aimed at distinguishing regio‑ and stereoisomeric azetidinone impurities. Its ¹H and ¹³C NMR signatures, particularly the absence of ¹³C‑F coupling on the distal phenyl ring, provide a benchmark for structural assignment of unknown impurities in ezetimibe batches [1].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.